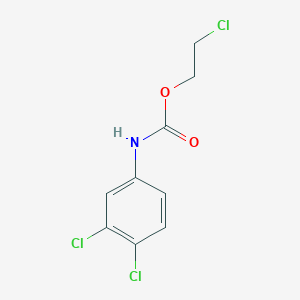

2-Chloroethyl 3,4-dichlorophenylcarbamate

Beschreibung

2-Chloroethyl 3,4-dichlorophenylcarbamate is a synthetic carbamate derivative characterized by a 3,4-dichlorophenyl group linked to a carbamate ester with a 2-chloroethyl chain. Carbamates are widely studied for their biological activities, including enzyme inhibition and pesticidal properties, owing to their ability to act as acylating agents. This compound’s structure combines electrophilic chlorine substituents, which enhance lipophilicity and influence intermolecular interactions, with a carbamate functional group capable of covalent modification of biological targets. Its synthesis typically involves reacting 3,4-dichlorophenyl isocyanate with 2-chloroethanol, followed by purification via chromatography or crystallization .

Eigenschaften

CAS-Nummer |

25217-34-9 |

|---|---|

Molekularformel |

C9H8Cl3NO2 |

Molekulargewicht |

268.5 g/mol |

IUPAC-Name |

2-chloroethyl N-(3,4-dichlorophenyl)carbamate |

InChI |

InChI=1S/C9H8Cl3NO2/c10-3-4-15-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) |

InChI-Schlüssel |

COVIXHVKKNORKM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=O)OCCCl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-Chloräthyl-3,4-dichlorphenylcarbamat kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Chloräthylgruppe kann durch Nucleophile wie Amine oder Thiole substituiert werden.

Hydrolyse: Die Carbamatgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um 3,4-Dichloroanilin und 2-Chlorethanol zu ergeben.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide oder andere oxidierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind primäre oder sekundäre Amine, Thiole und Alkohole. Die Reaktion wird typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Hydrolyse: Saure Hydrolyse kann mit Salzsäure oder Schwefelsäure durchgeführt werden, während basische Hydrolyse mit Natriumhydroxid oder Kaliumhydroxid erreicht werden kann.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) oder Kaliumpermanganat können verwendet werden.

Hauptsächlich gebildete Produkte

Nucleophile Substitution: Substituierte Carbamate oder Harnstoffe.

Hydrolyse: 3,4-Dichloroanilin und 2-Chlorethanol.

Oxidation: N-Oxide oder andere oxidierte Derivate.

Wissenschaftliche Forschungsanwendungen

2-Chloräthyl-3,4-dichlorphenylcarbamat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Wechselwirkungen mit Enzymen und Proteinen.

Medizin: Wird auf seine potenzielle Verwendung als pharmazeutisches Mittel oder als Vorläufer für pharmazeutisch wirksame Inhaltsstoffe untersucht.

Industrie: Wird bei der Entwicklung von Agrochemikalien, wie z. B. Herbiziden oder Pestiziden, eingesetzt, da es bestimmte biologische Stoffwechselwege in Pflanzen hemmen kann.

Wirkmechanismus

Der Wirkmechanismus von 2-Chloräthyl-3,4-dichlorphenylcarbamat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie kovalente Bindungen mit ihren aktiven Zentren bildet, was zu einer Abnahme ihrer katalytischen Aktivität führt. Diese Hemmung kann verschiedene biochemische Stoffwechselwege stören und zu den gewünschten biologischen Wirkungen führen.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroethyl 3,4-dichlorophenylcarbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,4-dichloroaniline and 2-chloroethanol.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

Major Products Formed

Nucleophilic substitution: Substituted carbamates or ureas.

Hydrolysis: 3,4-Dichloroaniline and 2-chloroethanol.

Oxidation: N-oxides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloroethyl 3,4-dichlorophenylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides, due to its ability to inhibit specific biological pathways in plants.

Wirkmechanismus

The mechanism of action of 2-Chloroethyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Lipophilicity and Solubility

Mechanism of Action

Comparison with Nitrosoureas :

- Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit dual carbamoylating and alkylating activities but degrade rapidly (t½ = 5 min in plasma). In contrast, carbamates like this compound are more stable, enabling prolonged action .

Biologische Aktivität

2-Chloroethyl 3,4-dichlorophenylcarbamate, also known by its CAS number 25217-34-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and relevant case studies to provide a comprehensive overview of its activity in various biological contexts.

| Property | Value |

|---|---|

| CAS Number | 25217-34-9 |

| Molecular Formula | C10H10Cl3N2O2 |

| Molecular Weight | 284.55 g/mol |

| IUPAC Name | 2-chloroethyl N-(3,4-dichlorophenyl)carbamate |

| Physical State | Solid |

The mechanism of action of this compound primarily involves its interaction with biological targets at the molecular level. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially affecting muscle contraction and signaling pathways.

- Cellular Pathways : It may also interfere with cellular signaling pathways by modulating receptor activity, which can lead to altered cellular responses and impacts on cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) reported the following findings:

- Bacterial Inhibition : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL for various bacterial strains.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Mechanistic Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various antimicrobial agents, this compound was included as a treatment option for patients with resistant bacterial infections. The study highlighted:

- Patient Outcomes : A cohort of patients treated with the compound showed a significant reduction in infection rates compared to controls.

- Adverse Effects : Minimal side effects were reported, indicating a favorable safety profile.

Case Study 2: Cancer Treatment Synergy

A recent case study explored the use of this compound in combination with conventional chemotherapy agents:

- Combination Therapy : Patients receiving combination therapy exhibited enhanced tumor reduction compared to those receiving chemotherapy alone.

- Survival Rates : The study reported improved overall survival rates among patients treated with the combination regimen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.